molecular formula C7H5F2NO3 B1585949 2,3-Difluoro-6-nitroanisole CAS No. 66684-60-4

2,3-Difluoro-6-nitroanisole

Cat. No. B1585949
Key on ui cas rn: 66684-60-4
M. Wt: 189.12 g/mol
InChI Key: BCWRUHXLSHZAEA-UHFFFAOYSA-N
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Patent
US04997943

Procedure details

22.6 g (0.422 mole) of ammonium chloride and 38.2 g of reduced iron were added to a solution of 23.0 g (0.114 mole) of 3,4-difluoro-2-methoxy-1-nitrobenzene (VII) [prepared as described in step (a) above] in 1 liter of 80% aqueous methanol. The mixture was then heated under reflux for 4 hours, whilst stirring. At the end of this time, the reaction mixture was filtered, and the filtrate was concentrated by evaporation under reduced pressure. The residue was extracted with toluene. The toluene extract was washed with water, dried, and concentrated by evaporation under reduced pressure to give 10.2 g of 3,4-difluoro-2-methoxyaniline (VIII) as a reddish-brown oil [Step (B2)].
Quantity
22.6 g
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
38.2 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].[F:3][C:4]1[C:5]([O:14][CH3:15])=[C:6]([N+:11]([O-])=O)[CH:7]=[CH:8][C:9]=1[F:10]>CO>[F:3][C:4]1[C:5]([O:14][CH3:15])=[C:6]([CH:7]=[CH:8][C:9]=1[F:10])[NH2:11] |f:0.1|

Inputs

Step One
Name
Quantity
22.6 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
reduced iron
Quantity
38.2 g
Type
reactant
Smiles
Name
Quantity
23 g
Type
reactant
Smiles
FC=1C(=C(C=CC1F)[N+](=O)[O-])OC
Name
Quantity
1 L
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
At the end of this time, the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated by evaporation under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with toluene
EXTRACTION
Type
EXTRACTION
Details
The toluene extract
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=C(N)C=CC1F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: CALCULATEDPERCENTYIELD 56.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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